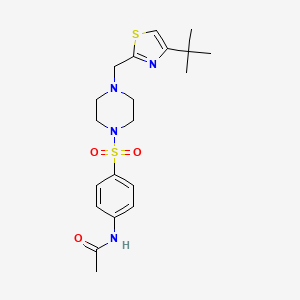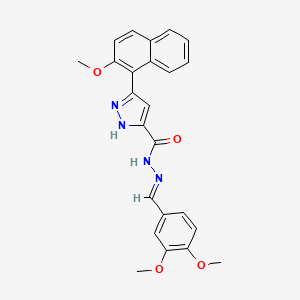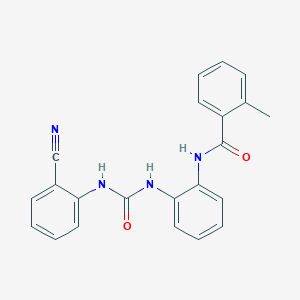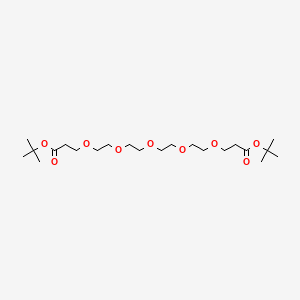
N-(4-((4-((4-(tert-butyl)thiazol-2-yl)méthyl)pipérazin-1-yl)sulfonyl)phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H28N4O3S2 and its molecular weight is 436.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Motifs d'Amine Hinderés: Le N-(4-tert-butylamino)phényl acétamide sert de bloc de construction chimiquement différencié pour la synthèse organique et la chimie médicinale. Les chercheurs l'utilisent pour préparer des candidats médicaments contenant des motifs d'amine hinderés . Ces motifs sont cruciaux dans la conception de médicaments en raison de leur stabilité et de leur impact potentiel sur la pharmacocinétique.
- Inhibition de la Croissance Cellulaire: Une étude a exploré l'activité antitumorale d'un composé apparenté, le N-(4-(4-bromophényl)thiazol-2-yl)-2-chloroacétamide. Il a été constaté qu'il inhibait la croissance des cellules HeLa en perturbant les cycles de division cellulaire . Bien que ce composé spécifique ne soit pas identique à celui que vous avez mentionné, il met en évidence le potentiel des dérivés de thiazole dans la recherche sur le cancer.
- Lutte Contre la Résistance aux Médicaments: Des efforts ont été déployés pour étudier les activités pharmacologiques de dérivés nouvellement synthétisés de N-(4-(4-bromophényl)thiazol-2-yl)-2-chloroacétamide. Ces composés visent à lutter contre la résistance aux médicaments antimicrobiens et anticancéreux par les agents pathogènes et les cellules cancéreuses . Enquêter sur leur efficacité contre des agents pathogènes spécifiques pourrait être précieux.
- Traitement du VIH: Le groupe N-tert-butyle amide, qui est structurellement lié au composé que vous avez mentionné, apparaît dans les inhibiteurs de protéases comme le nelfinavir. Le nelfinavir est utilisé dans le traitement du VIH . Bien qu'il ne soit pas directement lié, comprendre le rôle de groupes amides similaires peut éclairer le développement de médicaments.
- Sigma-Aldrich: Sigma-Aldrich fournit ce composé aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques rares et uniques. Bien que des données analytiques ne soient peut-être pas disponibles, il reste une molécule intrigante à explorer .
Chimie Médicinale et Développement de Médicaments
Activité Antitumorale
Recherche Antimicrobienne
Inhibiteurs de Protéases
Collection de Produits Chimiques Rares et Uniques
Propriétés
IUPAC Name |
N-[4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2/c1-15(25)21-16-5-7-17(8-6-16)29(26,27)24-11-9-23(10-12-24)13-19-22-18(14-28-19)20(2,3)4/h5-8,14H,9-13H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPZTXVBRHKOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2500653.png)
![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)


![N-(3-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2500661.png)
![4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2500662.png)



![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2500670.png)




